molecular formula C6H4F4N2OS B14077533 4(1H)-Pyrimidinone, 6-fluoro-2-(methylthio)-5-(trifluoromethyl)- CAS No. 100499-06-7

4(1H)-Pyrimidinone, 6-fluoro-2-(methylthio)-5-(trifluoromethyl)-

Katalognummer: B14077533
CAS-Nummer: 100499-06-7
Molekulargewicht: 228.17 g/mol
InChI-Schlüssel: LAAGLUWWKXWVGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with fluorine, methylthio, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-fluoro-2-(methylthio)pyrimidin-4(1H)-one: Lacks the trifluoromethyl group.

    6-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Chlorine instead of fluorine.

    6-fluoro-2-(ethylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one: Ethylthio instead of methylthio.

Uniqueness

6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the combination of fluorine, methylthio, and trifluoromethyl groups on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

100499-06-7

Molekularformel

C6H4F4N2OS

Molekulargewicht

228.17 g/mol

IUPAC-Name

4-fluoro-2-methylsulfanyl-5-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H4F4N2OS/c1-14-5-11-3(7)2(4(13)12-5)6(8,9)10/h1H3,(H,11,12,13)

InChI-Schlüssel

LAAGLUWWKXWVGN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=C(C(=O)N1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.